molecular formula C28H38N4O6 B1668628 Chlamydocin CAS No. 53342-16-8

Chlamydocin

Cat. No. B1668628
CAS RN: 53342-16-8
M. Wt: 526.6 g/mol
InChI Key: SGYJGGKDGBXCNY-QXUYBEEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlamydocin is a compound with the molecular formula C28H38N4O6 . It is a histone deacetylase (HDAC) inhibitor that was originally isolated from D. chlamydosporia and has anticancer properties . It is selective for HDAC1 over HDAC6 .


Synthesis Analysis

The synthesis of Chlamydocin involves a Chelate-Claisen rearrangement of a chiral allylic ester . This rearrangement allows the synthesis of the unusual epoxyketo amino acid Aoe found in Chlamydocin .


Molecular Structure Analysis

The molecular structure of Chlamydocin is characterized by a cyclic tetrapeptide core . The compound has a molecular weight of 526.6 g/mol .


Chemical Reactions Analysis

Chlamydocin is known to interact with histone deacetylases (HDACs), which are key elements in the epigenetic control of gene expression . It has been found to be a potent inhibitor of HDACs .


Physical And Chemical Properties Analysis

Chlamydocin has a molecular weight of 526.6 g/mol and a molecular formula of C28H38N4O6 . Its IUPAC name is (3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone .

Scientific Research Applications

Application in Reproductive Biology

  • Field : Reproductive Biology
  • Application Summary : Chlamydocin analogues have been used to improve the efficiency of mouse somatic cell nuclear transfer (SCNT) embryos .
  • Methods : In this process, reconstructed embryos are treated with Chlamydocin analogues, which are specific inhibitors of class I and IIa histone deacetylases (HDACs). The exposure of reconstructed oocytes to HDAC inhibitors is limited to 8–10 hours .
  • Results : The development of SCNT-derived embryos in vitro and in vivo revealed that four out of five Chlamydocin analogues tested could promote the development of cloned embryos. The highest pup rates (7.1–7.2%) were obtained with Ky-9 .

Application in Cancer Treatment

  • Field : Oncology
  • Application Summary : Chlamydocin has been found to be a potent inhibitor of HDACs in A2780 ovarian cancer cells . It has shown potential as an anti-cancer agent due to its ability to induce G2/M cell cycle arrest and apoptosis in MIA PaCa-2 cells .
  • Methods : Chlamydocin was purified from a fungal isolate identified as a Tolypocladium sp. It was then tested on human pancreatic cancer cell line (MIA PaCa-2) at low-nanomolar concentrations .
  • Results : The study found that 1-alaninechlamydocin induced G2/M cell cycle arrest and apoptosis. It showed potent antiproliferative/cytotoxic activities in the MIA PaCa-2 cell line at low-nanomolar concentrations (GI 505.3 nM, TGI 8.8 nM, LC 5022 nM) .

Application in Gene-Editing Technologies

  • Field : Gene-Editing Technologies
  • Application Summary : Chlamydocin analogues have been used in gene-editing technologies, particularly in the CRISPR/Cas9 system, to enhance the use of SCNT in livestock animals .
  • Methods : The use of Chlamydocin analogues in gene-editing technologies involves the treatment of SCNT-derived embryos with these analogues to improve the efficiency of the process .
  • Results : The use of Chlamydocin analogues has been found to significantly improve the full-term development of SCNT-derived embryos .

Application in Antimicrobial Prophylaxis

  • Field : Microbiology
  • Application Summary : Chlamydocin is used for antimicrobial prophylaxis against Viridans group streptococcal infections in susceptible patients undergoing oral, dental, or upper respiratory surgery .
  • Methods : Chlamydocin is administered to patients undergoing certain types of surgery to prevent bacterial endocarditis .
  • Results : The use of Chlamydocin has been found to be effective in preventing bacterial infections in susceptible patients .

Application in Treatment of Bacterial Infections

  • Field : Infectious Diseases
  • Application Summary : Chlamydocin is used for the treatment of a number of bacterial infections, including osteomyelitis (bone) or joint infections, pelvic inflammatory disease, strep throat, pneumonia, acute otitis media (middle ear infections), and endocarditis .
  • Methods : Chlamydocin is administered orally, by injection into a vein, or as a cream or a gel to be applied to the skin or in the vagina .
  • Results : Chlamydocin has been found to be effective in treating a variety of bacterial infections .

Application in Malaria Treatment

  • Field : Infectious Diseases
  • Application Summary : In combination with quinine, Chlamydocin can be used to treat malaria .
  • Methods : Chlamydocin is administered orally or by injection into a vein .
  • Results : The use of Chlamydocin in combination with quinine has been found to be effective in treating malaria .

Future Directions

Research is ongoing to improve the efficiency of Chlamydocin as a treatment for various conditions. For example, studies are exploring the use of Chlamydocin analogues to improve the efficiency of somatic cell nuclear transfer in mice . There is also interest in understanding and improving the epigenetic status of mammalian somatic cell nuclear transfer-derived embryos through the specific inhibitory effects of Chlamydocin on HDACs .

properties

IUPAC Name

(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-21,23H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34)/t19-,20-,21+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYJGGKDGBXCNY-QXUYBEEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967968
Record name 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlamydocin

CAS RN

53342-16-8
Record name Chlamydocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053342168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlamydocin
Reactant of Route 2
Chlamydocin
Reactant of Route 3
Chlamydocin
Reactant of Route 4
Chlamydocin
Reactant of Route 5
Chlamydocin
Reactant of Route 6
Chlamydocin

Citations

For This Compound
889
Citations
S De Schepper, H Bruwiere, T Verhulst, U Steller… - … of Pharmacology and …, 2003 - ASPET
… chlamydocin is a very potent inhibitor of cell proliferation. Here we show that chlamydocin is a … Like other HDAC inhibitors, chlamydocin induces the accumulation of hyperacetylated …
Number of citations: 111 jpet.aspetjournals.org
H Stähelin, A Trippmacher - European Journal of Cancer (1965), 1974 - Elsevier
… Chlamydocin is a cyclic tetrapeptide with an epoxi group … The chlamydocin-inactivating capacity of serum is lost upon … or intra-arterial infusion, chlamydocin is much more toxic in rats …
Number of citations: 56 www.sciencedirect.com
J Pastuszak, JH Gardner, J Singh… - The Journal of Organic …, 1982 - ACS Publications
… of chlamydocin. Approaches tothe synthesis of the cyclic tetrapeptide ring system found in chlamydocin have been evaluatedby using the model cyclic tetrapeptide, [Ala4]chlamydocin […
Number of citations: 64 pubs.acs.org
MPI Bhuiyan, T Kato, T Okauchi, N Nishino… - Bioorganic & medicinal …, 2006 - Elsevier
… chlamydocin in which epoxyketone moiety of chlamydocin is … fact, we expect that the chlamydocin framework equipped with … For that, our strategy was to replace the Aoe of …
Number of citations: 70 www.sciencedirect.com
E Bernardi, JL Fauchere, G Atassi, P Viallefont… - Peptides, 1993 - Elsevier
… the same structural features with chlamydocin, namely the … activity, although 10 times lower than chlamydocin (11). This result … peptides belonging either to the chlamydocin or to the HC …
Number of citations: 13 www.sciencedirect.com
GM Shivashimpi, S Amagai, T Kato, N Nishino… - Bioorganic & medicinal …, 2007 - Elsevier
… have reported chlamydocin hydroxamic acid analogs, 43 and sulfur containing chlamydocin … With the exception of HC-toxins, chlamydocin and other natural or synthetic cyclic …
Number of citations: 35 www.sciencedirect.com
N Nishino, B Jose, R Shinta, T Kato, Y Komatsu… - Bioorganic & medicinal …, 2004 - Elsevier
… and HDAC inhibitory activity of chlamydocin and trichostatin A. Chlamydocin is a cyclic … We replaced the epoxyketone moiety of chlamydocin with hydroxamic acid to design potent …
Number of citations: 58 www.sciencedirect.com
GZ Elek, K Koppel, DM Zubrytski, N Konrad… - Organic …, 2019 - ACS Publications
… The expedient synthesis of the natural product chlamydocin, its (R)-epoxide epimer, and several chlamydocin analogues has verified the efficacy of our approach for accessing Aoe-, …
Number of citations: 15 pubs.acs.org
M Kawai, RD Jasensky, DH Rich - Journal of the American …, 1983 - ACS Publications
… In view of the importance of the cyclic tetrapeptide ring system to the biological activity of chlamydocin, we have studied itsconformation in dimethyl sulfoxide. We report here the results …
Number of citations: 57 pubs.acs.org
DH Rich, RD Jasensky, GC Mueller… - Journal of medicinal …, 1981 - ACS Publications
… of chlamydocin did … chlamydocin,4"6 we discovered that cyclo(Gly-L-Phe-D-Pro-L-Ala) (3) adopts a conformation in chloroform that is closely related to the conformation of chlamydocin …
Number of citations: 37 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.